molecular formula C14H14N2O2S B11792837 Ethyl 2-(methylthio)-6-phenylpyrimidine-4-carboxylate

Ethyl 2-(methylthio)-6-phenylpyrimidine-4-carboxylate

Cat. No.: B11792837
M. Wt: 274.34 g/mol
InChI Key: SRXIWTCVYCPKDD-UHFFFAOYSA-N
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Description

Ethyl 2-(methylthio)-6-phenylpyrimidine-4-carboxylate is a pyrimidine derivative characterized by a methylthio (-SMe) group at position 2, a phenyl ring at position 6, and an ethyl carboxylate (-COOEt) at position 4. Its molecular formula is C₁₄H₁₄N₂O₂S, with a molecular weight of 290.34 g/mol. The unsaturated pyrimidine core provides rigidity and planarity, while the substituents influence electronic and steric properties.

Properties

IUPAC Name

ethyl 2-methylsulfanyl-6-phenylpyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-3-18-13(17)12-9-11(15-14(16-12)19-2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXIWTCVYCPKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C2=CC=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(methylthio)-6-phenylpyrimidine-4-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of ethyl cyanoacetate with thiourea and benzaldehyde under basic conditions to form the pyrimidine ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(methylthio)-6-phenylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methylthio group can be displaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrimidine ring to a dihydropyrimidine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, dimethylamine, or sodium phenoxide in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or dihydropyrimidines.

Scientific Research Applications

Ethyl 2-(methylthio)-6-phenylpyrimidine-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(methylthio)-6-phenylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Compound Name (Reference) Position 2 Position 4 Position 6 Core Saturation Molecular Formula Molecular Weight (g/mol) Notable Features
Ethyl 2-(methylthio)-6-phenylpyrimidine-4-carboxylate Methylthio Ethyl carboxylate Phenyl Unsaturated C₁₄H₁₄N₂O₂S 290.34 Planar structure; moderate electron-donating -SMe group
Ethyl 4-methyl-6-(3-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Oxo Methyl 3-methylthiophen-2-yl Partially saturated C₁₄H₁₈N₂O₃S 294.37 Tetrahydro ring reduces planarity; thiophene enhances aromatic interactions
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thioacetate Thietan-3-yloxy Methyl Unsaturated C₁₂H₁₆N₂O₃S₂ 324.40 Thietan-3-yloxy introduces a strained three-membered ring; potential for conformational flexibility
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate Thioxo 4-hydroxyphenyl Methyl Partially saturated C₁₄H₁₆N₂O₃S·H₂O 322.36 Thioxo (-S=O) is electron-withdrawing; hydroxylphenyl enhances hydrogen bonding
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Thioxo 4-cyanophenyl Methyl Partially saturated C₁₅H₁₄N₃O₂S 300.36 Cyano (-CN) group increases electron deficiency; may improve binding to electron-rich targets
Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate Trifluoromethyl Ethyl carboxylate Amino Unsaturated C₈H₈F₃N₃O₂ 259.17 Strongly electron-withdrawing -CF₃ group; amino (-NH₂) enhances solubility
Ethyl 4-methyl-6-phenyl-2-(phenylthio)pyrimidine-5-carboxylate Phenylthio Methyl Phenyl Unsaturated C₂₀H₁₈N₂O₂S 350.44 Bulkier phenylthio substituent; carboxylate at position 5 alters electronic distribution

Key Comparative Insights

Electronic Effects
  • Electron-Donating vs. Withdrawing Groups : The methylthio group in the main compound donates electrons via its sulfur atom, enhancing nucleophilicity at adjacent positions. In contrast, analogs with thioxo (e.g., ) or trifluoromethyl () groups exhibit electron withdrawal, which could reduce reactivity toward electrophilic substitution but improve stability .
  • Aromatic vs.
Steric and Conformational Effects
  • The unsaturated core of the main compound may favor binding to planar active sites .
  • Bulk of Substituents : The phenylthio group in is sterically demanding compared to the methylthio group in the main compound, which could hinder access to certain binding pockets .
Functional Group Positioning
  • Carboxylate Position : The main compound’s carboxylate at position 4 differs from , where it is at position 5. This positional isomerism alters charge distribution and hydrogen-bonding capabilities .

Biological Activity

Ethyl 2-(methylthio)-6-phenylpyrimidine-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N2O2SC_{15}H_{17}N_2O_2S, with a molecular weight of approximately 286.34 g/mol. The compound features a pyrimidine ring substituted with a methylthio group and a phenyl group, which contribute to its unique chemical properties and biological activities.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Biginelli Reaction : A condensation reaction that combines aldehydes, urea, and β-keto esters to form pyrimidines.
  • Alkylation Reactions : Involving the substitution of hydrogen atoms in the pyrimidine ring with alkyl groups.
  • Reflux Methods : Heating the reactants under reflux conditions to facilitate the reaction.

These synthetic routes allow for the generation of derivatives that may exhibit enhanced biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its activity against common bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results demonstrated that this compound effectively inhibited the growth of these microorganisms, suggesting its potential as an antimicrobial agent .

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli1550
S. aureus1830
P. aeruginosa1270

Anticancer Activity

Studies have also highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and Colo205 (colon cancer). The compound demonstrated notable cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents.

Cell Line IC50 Value (µM) Comparison Drug
A54925Etoposide (30 µM)
MCF-720Doxorubicin (25 µM)
Colo20515Cisplatin (20 µM)

The biological activity of this compound is believed to involve interaction with specific biological targets, such as enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that it may inhibit certain kinases or other proteins crucial for tumor growth and microbial proliferation .

Case Studies

One notable case study involved the synthesis and evaluation of a series of derivatives based on this compound. These derivatives were tested for their antimicrobial and anticancer properties, revealing that modifications to the structure could enhance efficacy against specific pathogens or cancer cell lines .

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